4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by the introduction of the aminoethylamino group through a series of substitution reactions. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different functional groups, such as:
- 4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
- 4-(2-aminoethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide
Uniqueness
What sets 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-3-2-4-13(9-11)19-16(21)12-5-6-14(18-8-7-17)15(10-12)20(22)23/h2-6,9-10,18H,7-8,17H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKHZTIVNWWWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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